8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has explored the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which are structurally related to the compound . These studies aim to understand their antitumor activity and vascular relaxing effects. For instance, specific synthesized compounds demonstrated activity against P388 leukemia, although no significant vascular relaxing effects were observed in some triazino[3,2-f]purines (T. Ueda, T. Adachi, J. Sakakibara, M. Asano, J. Nakagami, 1987).
Reactivity and Derivatives Formation
The reactivity of similar purine compounds under specific conditions has been investigated, leading to the formation of unusual products. For example, a reaction involving 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF resulted in 8-dimethylamino-substituted derivatives. Such studies shed light on the chemical behavior and potential applications of these compounds in medicinal chemistry (F. Khaliullin, Y. Shabalina, 2020).
Cardiovascular Activity
Research into 8-aminoalkyl derivatives of purine-2,6-dione, with various substituents, has explored their affinity and pharmacological evaluation concerning 5-HT1A, 5-HT2A, and 5-HT7 receptors. These studies are part of efforts to design ligands with potential psychotropic activity, indicating the broad therapeutic potential of modified purine derivatives (G. Chłoń-Rzepa, P. Żmudzki, G. Satała, B. Duszyńska, A. Partyka, D. Wróbel, M. Jastrzębska-Więsek, A. Wesołowska, A. Bojarski, M. Pawłowski, P. Zajdel, 2013).
Structural Analyses
Structural studies have been conducted on compounds such as zwitterionic forms of arylmethyl Meldrum's acids, which include derivatives with similar structural motifs. These analyses help understand the molecular conformations and crystal packing arrangements, crucial for drug design and development (I. Mieriņa, A. Mishnev, M. Jure, 2015).
Properties
IUPAC Name |
8-(diethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-6-25(7-2)20-22-18-17(19(28)23-21(29)24(18)5)26(20)11-15(27)12-30-16-9-8-13(3)14(4)10-16/h8-10,15,27H,6-7,11-12H2,1-5H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWHEUAZRBUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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